The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-2-(ethylthio)-N-methylpropanamide has been reported in the literature as a crucial step in the production of the α1-adrenoreceptor antagonist LY253351 (YM12617–1). [] This multi-step synthesis utilizes [14C]-potassium cyanide as the starting material and proceeds through a series of reactions including alkylations, reductions, and a palladium-catalyzed coupling to achieve the desired compound.
Although N-[2-(2-ethoxyphenoxy)ethyl]-2-(ethylthio)-N-methylpropanamide itself does not possess reported biological activity, it serves as a key precursor to the potent α1-adrenoreceptor antagonist LY253351. [] α1-adrenoreceptor antagonists exert their therapeutic effects by competitively binding to α1-adrenergic receptors, thereby inhibiting the binding of endogenous agonists like norepinephrine and epinephrine. This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate gland, leading to therapeutic benefits in conditions like hypertension and benign prostatic hyperplasia.
The primary application of N-[2-(2-ethoxyphenoxy)ethyl]-2-(ethylthio)-N-methylpropanamide lies in its use as a critical intermediate in the multi-step synthesis of LY253351 (YM12617–1), a potent and selective α1-adrenoreceptor antagonist. [] This compound exhibits potential for treating benign prostatic hyperplasia. [] Its synthesis utilizes radiolabeled precursors like [14C]-potassium cyanide, enabling the development of radioligands for studying α1-adrenergic receptor binding and distribution in biological systems. []
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0